(E)-cyclopropyl(phenyl)methanone oxime
Overview
Description
(E)-cyclopropyl(phenyl)methanone oxime is an organic compound belonging to the oxime family. Oximes are characterized by the presence of a carbon-nitrogen double bond (C=N) with an attached hydroxyl group (OH). This compound is particularly interesting due to its structural features, which include a cyclopropyl group and a phenyl group attached to the methanone oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-cyclopropyl(phenyl)methanone oxime typically involves the reaction of cyclopropyl phenyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the oxime is formed through the condensation of the ketone with hydroxylamine.
Industrial Production Methods
Industrial production of oximes often employs similar methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-cyclopropyl(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can yield amines. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Oximes can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in ethyl acetate at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various reagents depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products Formed
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Substituted oximes or other derivatives depending on the reagent used.
Scientific Research Applications
(E)-cyclopropyl(phenyl)methanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (E)-cyclopropyl(phenyl)methanone oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime used for similar purposes as pralidoxime.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon.
Uniqueness
(E)-cyclopropyl(phenyl)methanone oxime is unique due to its structural features, particularly the presence of both cyclopropyl and phenyl groups. These groups can influence the compound’s reactivity and interactions, making it distinct from other oximes.
Properties
IUPAC Name |
(NE)-N-[cyclopropyl(phenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/b11-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNAYDOTXJROPF-KHPPLWFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=NO)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=N\O)/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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